molecular formula C11H21NO B15160358 Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- CAS No. 852524-67-5

Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)-

Cat. No.: B15160358
CAS No.: 852524-67-5
M. Wt: 183.29 g/mol
InChI Key: PTIVBLUCOGTHCE-MRVPVSSYSA-N
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Description

Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two tert-butyl groups at the 2 and 4 positions and a hydrogenated ring at the 4 and 5 positions, with the (4S)- configuration indicating the stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a β-keto ester with an amine in the presence of an acid catalyst to form the oxazole ring. The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and other derivatives with functional groups such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of mitochondrial F1F0 adenosine triphosphate synthase enzymes in certain fungal pathogens . This inhibition disrupts the respiratory function of the target organism, leading to its growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-bis(1,1-dimethylethyl): Shares similar structural features but lacks the oxazole ring.

    Oxazole derivatives: Compounds with different substituents on the oxazole ring, such as methyl, ethyl, and phenyl groups.

Uniqueness

Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- is unique due to its specific stereochemistry and the presence of two tert-butyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

852524-67-5

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(4S)-2,4-ditert-butyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H21NO/c1-10(2,3)8-7-13-9(12-8)11(4,5)6/h8H,7H2,1-6H3/t8-/m1/s1

InChI Key

PTIVBLUCOGTHCE-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)C

Origin of Product

United States

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